molecular formula C19H13N3O3 B11046946 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

Cat. No.: B11046946
M. Wt: 331.3 g/mol
InChI Key: FPRPANCCXJNJON-UHFFFAOYSA-N
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Description

1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a methoxy group, a methoxybenzoyl group, and two cyano groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the electrophilic aromatic substitution reaction, where the indole core is functionalized with the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the cyano groups can produce primary amines .

Scientific Research Applications

1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

1-methoxy-3-(4-methoxybenzoyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C19H13N3O3/c1-24-15-5-3-12(4-6-15)19(23)17-11-22(25-2)18-8-14(10-21)13(9-20)7-16(17)18/h3-8,11H,1-2H3

InChI Key

FPRPANCCXJNJON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)OC

Origin of Product

United States

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